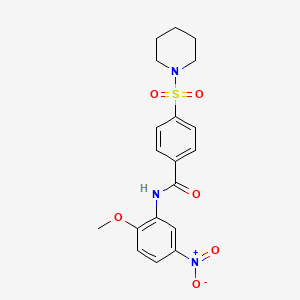

N-(2-methoxy-5-nitrophenyl)-4-(piperidine-1-sulfonyl)benzamide

Description

N-(2-Methoxy-5-Nitrophenyl)-4-(Piperidine-1-Sulfonyl)Benzamide is a benzamide derivative featuring a methoxy-nitro-substituted phenyl ring and a piperidine sulfonyl group. The compound’s structure combines electron-donating (methoxy) and electron-withdrawing (nitro) groups on the phenyl ring, which may influence its electronic properties and biological interactions. The piperidine sulfonyl moiety is a common pharmacophore in medicinal chemistry, often associated with enhanced solubility and target-binding capabilities due to its polar sulfonyl group and nitrogen-containing heterocycle .

Properties

IUPAC Name |

N-(2-methoxy-5-nitrophenyl)-4-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O6S/c1-28-18-10-7-15(22(24)25)13-17(18)20-19(23)14-5-8-16(9-6-14)29(26,27)21-11-3-2-4-12-21/h5-10,13H,2-4,11-12H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCARBONPSJWWSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-nitrophenyl)-4-(piperidine-1-sulfonyl)benzamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

Sulfonylation: The sulfonyl group is introduced by reacting the nitrated compound with piperidine-1-sulfonyl chloride in the presence of a base such as triethylamine.

Amidation: The final step involves the formation of the benzamide by reacting the sulfonylated compound with 4-aminobenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-nitrophenyl)-4-(piperidine-1-sulfonyl)benzamide undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Oxidation: Potassium permanganate, acidic or basic conditions.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products Formed

Reduction: Formation of N-(2-methoxy-5-aminophenyl)-4-(piperidine-1-sulfonyl)benzamide.

Oxidation: Formation of N-(2-hydroxy-5-nitrophenyl)-4-(piperidine-1-sulfonyl)benzamide.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-methoxy-5-nitrophenyl)-4-(piperidine-1-sulfonyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-nitrophenyl)-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfonyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous benzamide derivatives, focusing on substituent effects, heterocyclic modifications, and inferred biological relevance.

Substituent Variations on the Benzamide Core

- Target Compound : The 2-methoxy-5-nitrophenyl group introduces steric and electronic effects. The nitro group at the 5-position may enhance reactivity or binding to nitroreductases, while the methoxy group at the 2-position could improve membrane permeability .

- N-{[(4-Methoxyphenyl)Amino]Carbonothioyl}Benzamide (H10): This analog replaces the nitro group with a thiourea-linked 4-methoxyaniline. The absence of a nitro group and presence of a thiourea moiety correlate with 87.7% antioxidant activity in carbon tetrachloride-challenged rats .

- N-(5-Chloro-Pyridine-2-yl)-5-Methoxy-2-Nitrobenzamide (BP 27513) : Substitution with a pyridine ring instead of phenyl alters aromatic stacking interactions. The chloro and nitro groups may synergize for enhanced electrophilic reactivity .

Heterocyclic and Sulfonyl Modifications

- N-[5-(5-Chlorothiophen-2-yl)-1,3,4-Oxadiazol-2-yl]-4-(Piperidine-1-Sulfonyl)Benzamide: Incorporates an oxadiazole-chlorothiophene moiety, which likely improves π-π stacking and metabolic stability.

- N-(2-Phenylethyl)Piperidine-1-Carbothioamide (B3) : Replaces the benzamide core with a thiourea-piperidine scaffold. This compound exhibited 84.4% antioxidant activity, highlighting the role of piperidine in radical scavenging .

Comparative Data Table

Table 1 summarizes key structural and functional differences between the target compound and analogs.

Discussion of Key Findings

- Electronic Effects : The nitro group in the target compound may facilitate redox cycling or serve as a hydrogen-bond acceptor, whereas methoxy groups in analogs like H10 enhance radical scavenging .

- Piperidine Sulfonyl Role : This group improves solubility and may interact with enzymes like sulfotransferases or kinases, as seen in other sulfonamide-based drugs .

Biological Activity

N-(2-methoxy-5-nitrophenyl)-4-(piperidine-1-sulfonyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its structure features a piperidine ring linked to a sulfonyl group and a nitrophenyl moiety, which are critical for its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be described by the following structural formula:

Key Features:

- Piperidine Ring : Contributes to the compound's interaction with biological targets.

- Nitrophenyl Group : Enhances lipophilicity and may influence binding affinity.

- Sulfonamide Linkage : Known for its role in various pharmacological activities.

Antiviral Properties

Recent studies have suggested that compounds containing piperidine and nitrophenyl groups exhibit antiviral activity. For instance, structural analogs have shown efficacy against viral polymerases, inhibiting their function effectively. The specific compound under discussion has been evaluated for its potential against viral infections, particularly those caused by Hepatitis C Virus (HCV) and HIV.

Table 1: Antiviral Activity Comparison

| Compound | EC50 (µM) | Target |

|---|---|---|

| This compound | TBD | HCV NS5B RNA polymerase |

| Analog 1 | 32.2 | HCV NS5B RNA polymerase |

| Analog 2 | 0.26 | HIV Reverse Transcriptase |

Note: TBD indicates that further studies are required to determine the exact EC50 values for the compound .

Neuroleptic Activity

The compound has also been investigated for neuroleptic properties. Benzamide derivatives have historically shown promise in treating psychotic disorders. The structure of this compound suggests potential interactions with dopamine receptors.

Case Study:

In a comparative study involving various benzamide derivatives, compounds similar to this compound were tested for their ability to reduce apomorphine-induced stereotypy in rodent models. Results indicated that modifications to the piperidine ring significantly enhanced antipsychotic activity while minimizing side effects.

The proposed mechanism of action involves:

- Dopamine Receptor Modulation : The piperidine ring may facilitate binding to D2-like receptors.

- Inhibition of Viral Polymerases : The nitrophenyl group could enhance interactions with viral enzymes, leading to reduced viral replication.

Safety and Toxicology

Preliminary toxicity assessments indicate that while the compound exhibits promising biological activity, further evaluations are necessary to establish its safety profile. Studies on related compounds suggest that careful optimization of substituents can mitigate potential adverse effects.

Q & A

Q. What are the common synthetic routes for synthesizing N-(2-methoxy-5-nitrophenyl)-4-(piperidine-1-sulfonyl)benzamide, and what critical reaction conditions must be controlled?

The synthesis typically involves a multi-step approach:

- Step 1: Preparation of the benzamide core via coupling of 2-methoxy-5-nitroaniline with a sulfonyl chloride derivative.

- Step 2: Sulfonylation of the piperidine moiety using reagents like piperidine-1-sulfonyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile) .

- Critical conditions :

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency.

- Temperature control : Reflux conditions (80–100°C) are often required for amidation and sulfonylation steps .

- Catalysts : Use of coupling agents (e.g., EDC/HOBt) to mitigate steric hindrance from nitro and methoxy groups .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry and detect rotational isomers (e.g., splitting patterns in aromatic regions) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns with UV detection .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency between piperidine-sulfonyl chloride and benzamide intermediates?

- Steric mitigation : Use high-dilution techniques to reduce intermolecular aggregation .

- Catalytic enhancement : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems .

- Solvent optimization : Switch to dimethylacetamide (DMAc) for improved solubility of aromatic intermediates .

Q. What strategies resolve contradictions in NMR data caused by solvent effects or dynamic equilibria?

- Variable-temperature NMR : Identify rotational isomerism by analyzing signal coalescence at elevated temperatures .

- Deuterated solvent screening : Compare spectra in DMSO-d₆ vs. CDCl₃ to assess hydrogen-bonding interactions .

- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of substituents .

Q. How to design in vitro assays for evaluating biological activity, such as enzyme inhibition?

- Enzyme kinetics : Use fluorescence-based assays (e.g., fluorogenic substrates) to measure IC₅₀ values for target enzymes .

- Receptor binding studies : Radioligand displacement assays (e.g., ³H-labeled competitors) to assess affinity for G-protein-coupled receptors .

- Control experiments : Include reference inhibitors (e.g., staurosporine for kinases) and vehicle controls to validate specificity .

Q. What computational approaches predict binding modes with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., hydrophobic pockets accommodating the piperidine-sulfonyl group) .

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100-ns trajectories to assess binding entropy .

- QSAR modeling : Corrogate substituent effects (e.g., nitro group electron-withdrawing properties) with activity data .

Q. How to address low yields in the final amidation step due to steric hindrance?

- Coupling reagents : Replace traditional carbodiimides with uronium salts (e.g., HATU) for enhanced activation .

- Microwave-assisted synthesis : Reduce reaction times and improve yields via controlled dielectric heating .

Q. What crystallographic methods determine the 3D conformation of this compound?

- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., ethanol/water mixtures) and solve structures using SHELXL .

- Powder XRD : Analyze bulk crystallinity and phase purity, referencing simulated patterns from Mercury software .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.